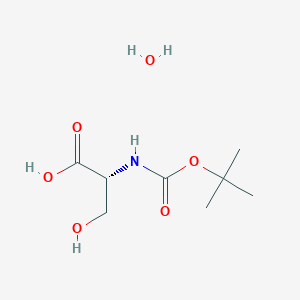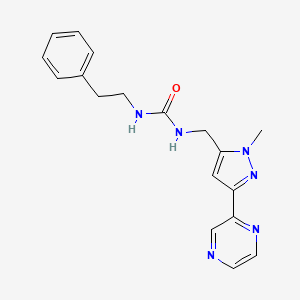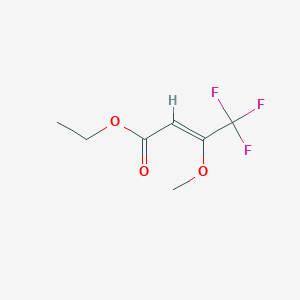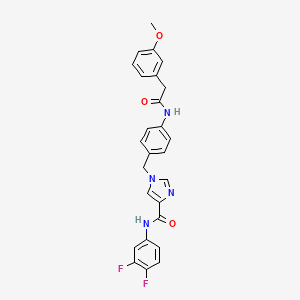![molecular formula C7H6BrClN2 B2813973 5-Bromo-imidazo[1,2-a]pyridine HCl CAS No. 1820712-83-1](/img/structure/B2813973.png)
5-Bromo-imidazo[1,2-a]pyridine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization.
作用机制
Target of Action
5-Bromo-imidazo[1,2-a]pyridine HCl is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized as potential antituberculosis agents . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit their antituberculosis activity by interacting with specific targets in the tuberculosis bacteria .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to affect various biochemical pathways in tuberculosis bacteria, leading to their antituberculosis activity .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to cause significant reduction in bacterial load in tuberculosis-infected mice .
生化分析
Cellular Effects
Preliminary bio-evaluation screening has identified certain imidazo[1,2-a]pyridine derivatives as potent anticancer agents for specific cell types . These compounds exert their effects through a series of cellular, biochemical, and molecular docking experiments . It is plausible that 5-Bromo-imidazo[1,2-a]pyridine HCl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be involved in radical reactions for their direct functionalization . This suggests that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can be synthesized from easily available chemicals , suggesting that the stability and degradation of this compound may be influenced by the conditions of the laboratory setting.
Dosage Effects in Animal Models
It is known that certain imidazo[1,2-a]pyridine derivatives have shown antiproliferative effects in in vitro studies
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can be directly functionalized through various strategies , suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with a brominated ketone, followed by cyclization and subsequent hydrochloride salt formation. One common method involves the reaction of 2-aminopyridine with 1,3-dibromoacetone under basic conditions, leading to the formation of the imidazo[1,2-a]pyridine core. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and yield .
化学反应分析
Types of Reactions
5-Bromo-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, enhancing its structural diversity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-imidazo[1,2-a]pyridine, 5-thio-imidazo[1,2-a]pyridine, and 5-alkoxy-imidazo[1,2-a]pyridine can be formed.
Oxidation and Reduction Products: N-oxides and dihydro derivatives of imidazo[1,2-a]pyridine are common products.
科学研究应用
5-Bromo-imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
5-Chloro-imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
5-Methyl-imidazo[1,2-a]pyridine: Contains a methyl group at the 5-position instead of bromine.
Uniqueness
5-Bromo-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry for developing new therapeutic agents .
属性
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSOUOCOJZCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)
![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2813901.png)

![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)
![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)



![N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2813912.png)

